1-(2-Ethoxy-5-methoxyphenyl)ethan-1-one
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Overview
Description
1-(2-Ethoxy-5-methoxyphenyl)ethan-1-one, also known as EMPEA, is a chemical compound that has gained attention in recent years due to its potential use in scientific research. EMPEA is a derivative of the phenethylamine class of compounds and has been shown to have a range of interesting properties that make it a promising candidate for further study.
Mechanism Of Action
The exact mechanism of action of 1-(2-Ethoxy-5-methoxyphenyl)ethan-1-one is not fully understood, but it is believed to act as a modulator of neurotransmitter release and uptake. Additionally, 1-(2-Ethoxy-5-methoxyphenyl)ethan-1-one has been shown to have effects on the activity of certain ion channels, which may contribute to its overall effects.
Biochemical And Physiological Effects
1-(2-Ethoxy-5-methoxyphenyl)ethan-1-one has been shown to have a range of biochemical and physiological effects, including effects on neurotransmitter release and uptake, as well as effects on ion channel activity. Additionally, 1-(2-Ethoxy-5-methoxyphenyl)ethan-1-one has been shown to have anti-proliferative effects on cancer cells, making it a promising candidate for further study in this area.
Advantages And Limitations For Lab Experiments
One advantage of using 1-(2-Ethoxy-5-methoxyphenyl)ethan-1-one in lab experiments is that it is relatively easy to synthesize and purify, making it a reliable compound for use in research. Additionally, 1-(2-Ethoxy-5-methoxyphenyl)ethan-1-one has been shown to have a range of interesting properties that make it a promising candidate for further study. However, one limitation of using 1-(2-Ethoxy-5-methoxyphenyl)ethan-1-one in lab experiments is that its exact mechanism of action is not fully understood, which may make it more difficult to interpret experimental results.
Future Directions
There are a number of potential future directions for research on 1-(2-Ethoxy-5-methoxyphenyl)ethan-1-one. One area of interest is in the study of its effects on neurotransmitter release and uptake, which may have implications for the treatment of neurological disorders such as depression and anxiety. Additionally, further study of 1-(2-Ethoxy-5-methoxyphenyl)ethan-1-one's anti-proliferative effects on cancer cells may lead to the development of new cancer treatments. Overall, 1-(2-Ethoxy-5-methoxyphenyl)ethan-1-one is a promising compound for further study in a range of scientific fields.
Synthesis Methods
1-(2-Ethoxy-5-methoxyphenyl)ethan-1-one can be synthesized using a variety of methods, including the reaction of 2-ethoxy-5-methoxybenzaldehyde with ethyl magnesium bromide, followed by reaction with acetic anhydride. This method has been shown to produce high yields of pure 1-(2-Ethoxy-5-methoxyphenyl)ethan-1-one, making it a reliable method for synthesizing the compound.
Scientific Research Applications
1-(2-Ethoxy-5-methoxyphenyl)ethan-1-one has been shown to have a range of potential applications in scientific research. One area of interest is in the study of the central nervous system, where 1-(2-Ethoxy-5-methoxyphenyl)ethan-1-one has been shown to have effects on neurotransmitter release and uptake. Additionally, 1-(2-Ethoxy-5-methoxyphenyl)ethan-1-one has been shown to have potential applications in the study of cancer cells, where it has been shown to have anti-proliferative effects.
properties
CAS RN |
18086-32-3 |
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Product Name |
1-(2-Ethoxy-5-methoxyphenyl)ethan-1-one |
Molecular Formula |
C11H14O3 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
1-(2-ethoxy-5-methoxyphenyl)ethanone |
InChI |
InChI=1S/C11H14O3/c1-4-14-11-6-5-9(13-3)7-10(11)8(2)12/h5-7H,4H2,1-3H3 |
InChI Key |
QHIFTBHIWLURKI-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)OC)C(=O)C |
Canonical SMILES |
CCOC1=C(C=C(C=C1)OC)C(=O)C |
Origin of Product |
United States |
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